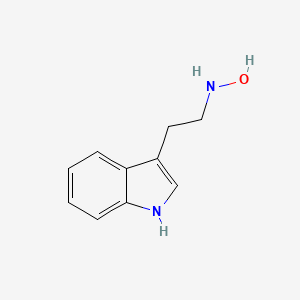

N-hydroxyl-tryptamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]hydroxylamine |

InChI |

InChI=1S/C10H12N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-13H,5-6H2 |

InChI Key |

SNIXRMIHFOIVBB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNO |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediacy of N Hydroxyl Tryptamine

Proposed Role in Plant Indole-3-acetic Acid (Auxin) Biosynthesis

The principal focus of research on N-hydroxyl-tryptamine has been its potential involvement in the synthesis of auxin, a critical plant hormone governing a vast array of developmental processes, from cell elongation and division to tissue differentiation and responses to environmental stimuli. The scientific community has investigated several potential routes for auxin production, with the tryptamine (B22526) pathway, and by extension this compound, representing one of the hypothesized mechanisms.

The biosynthesis of auxin is predominantly tryptophan-dependent. Among the various proposed pathways, the tryptamine (TAM) pathway was one of the earliest to be considered. This hypothesis posits that tryptophan is initially decarboxylated to form tryptamine. Subsequently, tryptamine is converted to indole-3-acetaldehyde (IAAld), which is then oxidized to yield the final product, indole-3-acetic acid (IAA). For a considerable time, the enzymatic step converting tryptamine to indole-3-acetaldehyde was not well understood, leading to the proposal that this compound could serve as a key intermediate in this conversion.

A significant advancement in the understanding of auxin biosynthesis was the discovery and characterization of the YUCCA (YUC) family of flavin-containing monooxygenases. These enzymes have been shown to be pivotal in a major auxin synthesis pathway.

YUCCA enzymes were initially characterized for their ability to hydroxylate tryptamine. It was proposed that YUC proteins catalyze the conversion of tryptamine to this compound, a step that was thought to be a potential rate-limiting factor in this particular auxin biosynthesis route. While subsequent research has demonstrated that YUCCA enzymes more efficiently catalyze the conversion of indole-3-pyruvic acid (IPyA) to IAA, making the IPyA pathway the primary route for auxin biosynthesis in many plant species, the capacity of YUCCA enzymes to metabolize tryptamine suggests a more complex regulatory network or potential redundancy in auxin synthesis.

Detailed biochemical studies have been conducted to elucidate the substrate specificity of YUCCA enzymes. While indole-3-pyruvic acid is now widely accepted as the main substrate for YUCCA in the dominant auxin biosynthetic pathway, several studies have confirmed that YUCCA can indeed use tryptamine as a substrate, leading to the formation of this compound. The proposed reaction mechanism involves the binding of tryptamine and a flavin cofactor (FAD) to the enzyme. With the assistance of molecular oxygen and NADPH, the enzyme facilitates the hydroxylation of the amino group of tryptamine, producing this compound. This intermediate is then presumed to undergo further metabolic conversion to indole-3-acetaldehyde.

It is now understood that auxin biosynthesis from tryptophan is not a single, linear process but rather a network of interconnected pathways. The indole-3-pyruvic acid (IPyA) pathway, which involves the conversion of tryptophan to IPyA by tryptophan aminotransferases (TAA) followed by the YUCCA-catalyzed conversion of IPyA to IAA, is considered the main route. Other notable pathways include the indole-3-acetaldoxime (IAOx) pathway and the indole-3-acetamide (B105759) (IAM) pathway. The existence of these multiple pathways suggests a highly regulated and robust system for producing auxin, likely enabling plants to modulate auxin levels in a tissue-specific and context-dependent manner. The ability of YUCCA enzymes to potentially participate in both the IPyA and TAM pathways (through the conversion of tryptamine to this compound) suggests the possibility of crosstalk or functional redundancy between these biosynthetic routes. However, the precise physiological relevance of the this compound-mediated pathway in the broader context of auxin biosynthesis continues to be an area of active investigation.

Enzymatic Conversion by YUCCA (YUC) Flavin Monooxygenases

This compound in Broader Tryptamine Metabolism Contexts

This compound is situated within the complex network of tryptophan-dependent metabolic pathways. mdpi.comoup.com In plants, several routes for the biosynthesis of indole-3-acetic acid (IAA) from tryptophan have been proposed, including the tryptamine pathway, the indole-3-pyruvic acid pathway, the indole-3-acetaldoxime pathway, and the indole-3-acetamide pathway. nih.govpnas.org this compound has been investigated primarily for its putative role within the tryptamine pathway. oup.comoup.com

The formation of this compound is proposed to occur via the direct N-hydroxylation of tryptamine. pnas.orgpnas.org This conversion has been a subject of significant scientific investigation and debate, particularly concerning its role in auxin biosynthesis.

However, subsequent research has called these findings into question. oup.com A key study reassessing the role of this compound presented mass spectral data for an authentic, synthesized standard of the compound. oup.comresearchgate.net This analysis revealed that the mass spectra of the authentic compound were inconsistent with the spectra reported in earlier studies for the in vitro reaction product of YUCCA enzymes with tryptamine. oup.com This has led to the proposal that there is currently insufficient evidence to definitively identify this compound as an in vivo product of tryptamine metabolism by YUCCA enzymes. oup.comresearchgate.net

| Enzyme Family | Proposed Reaction | Key Research Findings | Source(s) |

|---|---|---|---|

| YUCCA Flavin Monooxygenases | Tryptamine → this compound | Initially proposed to catalyze the N-hydroxylation of tryptamine as a rate-limiting step in auxin biosynthesis. | oup.compnas.orgpnas.org |

| YUCCA Flavin Monooxygenases | Tryptamine → this compound | Subsequent analysis showed inconsistencies between mass spectra of authentic this compound and previously reported YUCCA reaction products, questioning the identity of the product. | oup.comresearchgate.net |

Following its putative formation, this compound is theorized to undergo further metabolic conversions en route to the production of bioactive molecules like IAA.

This compound has been proposed as a direct precursor to indole-3-acetaldehyde oxime (IAOx). nih.govnih.gov IAOx is a significant metabolic branch point, serving as an intermediate in the biosynthesis of IAA, indole (B1671886) glucosinolates, and the defensive compound camalexin (B168466) in Arabidopsis. nih.govpnas.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) database describes a reaction (R08605) where this compound is converted to indole-3-acetaldehyde oxime, catalyzed by an enzyme classified as this compound oxidoreductase. genome.jp

The tryptamine pathway for auxin biosynthesis was suggested to proceed through the sequence: Tryptophan → Tryptamine → this compound → Indole-3-acetaldehyde oxime (IAOx) → Indole-3-acetaldehyde (IAAld) → Indole-3-acetic acid (IAA). nih.gov In this scheme, this compound serves as a key intermediate linking tryptamine to the downstream precursor IAOx. nih.gov

However, the controversies surrounding the formation of this compound from tryptamine cast doubt on this entire pathway operating as originally proposed. oup.com Furthermore, metabolic studies in pea (Pisum sativum) roots provided evidence for a tryptamine pathway that proceeds from tryptamine to IAAld and then to IAA, but this compound was not detected as an intermediate in this system. nih.gov This suggests that alternative routes may exist, potentially bypassing this compound, or that its existence as an intermediate is highly transient and difficult to detect. nih.gov The complexity is further increased by later findings suggesting that the YUCCA enzymes, once thought to initiate the tryptamine pathway via this compound, are actually involved in converting indole-3-pyruvate to IAA in a separate, now widely accepted, auxin biosynthesis pathway. pnas.org

| Metabolic Product | Proposed Pathway | Evidence / Context | Source(s) |

|---|---|---|---|

| Indole-3-acetaldehyde oxime (IAOx) | Direct conversion from this compound. | Proposed as a key step in the tryptamine pathway to IAA. Listed in the KEGG database as a reaction catalyzed by this compound oxidoreductase. | nih.govnih.govgenome.jp |

| Indole-3-acetic acid (IAA) | Multi-step pathway via IAOx and Indole-3-acetaldehyde. | This pathway is speculative and subject to debate, particularly due to conflicting evidence regarding the initial formation of this compound from tryptamine. | oup.comnih.govoup.com |

Enzymology and Biochemical Mechanisms Involving N Hydroxyl Tryptamine

Hypothetical Enzymes for Further N-Hydroxyl-tryptamine Metabolism

Although the role of this compound as a primary intermediate in auxin biosynthesis via the YUCCA pathway is debated, some proposed pathways depict its further conversion. This metabolism would require additional, currently hypothetical, enzymes.

In pathways where this compound is considered an intermediate, it is proposed to be converted to indole-3-acetaldoxime (IAOx). oup.commdpi.com This transformation would be catalyzed by a putative enzyme named this compound oxidoreductase. mdpi.comgenome.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists a reaction (R08605) for the conversion of this compound to Indole-3-acetaldehyde oxime, catalyzed by an enzyme with the incomplete EC number 2.5.1.-. genome.jp The characterization of this enzyme remains elusive, and its existence and function in plants are hypothetical, pending further experimental validation.

The specific co-factor requirements and reaction energetics for the hypothetical this compound oxidoreductase are not characterized. For the YUCCA-catalyzed reaction that was initially thought to produce this compound, the required co-factors are well-established as FAD and NADPH, with molecular oxygen also being consumed. nih.govnih.gov Flavin-dependent monooxygenase reactions are generally exergonic, driven by the oxidation of NADPH. However, without a purified and characterized this compound oxidoreductase, any discussion of its co-factor needs or the energetics of the reaction it catalyzes remains speculative and an area for future research.

Synthetic Chemistry and Chemical Biology Approaches

Laboratory Synthesis of Authentic N-Hydroxyl-tryptamine for Research Standards

The generation of high-purity this compound is fundamental for establishing research standards and conducting accurate biological assays. While literature specifically detailing the synthesis of this compound is limited, established methodologies for the N-hydroxylation of primary amines and tryptamine-like structures provide a clear path forward.

The conversion of a primary amine, such as that in tryptamine (B22526), to a hydroxylamine (B1172632) presents unique challenges, primarily the potential for over-oxidation to nitroso and nitro compounds thieme-connect.com. Consequently, direct oxidation methods must be carefully controlled, while indirect routes involving the reduction of nitro precursors are often more reliable thieme-connect.com.

Several synthetic strategies are applicable:

Reduction of Nitro Precursors : This is a common and dependable method for preparing N-monoalkylhydroxylamines thieme-connect.com. One approach involves synthesizing a nitro-analogue of tryptamine, which can then be reduced using reagents like aluminum-amalgam (Al-Hg) to yield the corresponding hydroxylamine researchgate.net. A two-step protocol can convert nitroarenes to N-aryl-N-hydroxy carbamates using zinc powder and subsequent hydrolysis, avoiding the need for intermediate purification thieme-connect.de.

Controlled Oxidation of Primary Amines : While direct oxidation can be challenging, certain reagents and catalytic systems offer selectivity. Dimethyldioxirane has been used for the selective oxidation of some primary amines thieme-connect.com. More advanced methods include using a silver(I)-based coordination polymer as a catalyst with urea (B33335) hydrogen peroxide for the partial oxidation of primary amines rsc.org. Another sophisticated approach is the catalytic hydrogenation of nitroaromatics over a supported platinum catalyst (Pt/C), where the addition of inhibitors like dimethyl sulfoxide (B87167) (DMSO) and promoters like triethylamine (B128534) can achieve high selectivity for the N-arylhydroxylamine product researchgate.netmdpi.com.

Multi-Step Protocols : A novel three-step protocol offers an alternative route, beginning with the selective mono-cyanomethylation of the primary amine, followed by regioselective oxidation to a nitrone using m-CPBA, and finally hydroxylaminolysis to yield the N-monoalkylhydroxylamine thieme-connect.com.

Once synthesized, purification is typically achieved using standard laboratory techniques. Flash column chromatography over silica (B1680970) gel is a widely used method for purifying tryptamine derivatives and hydroxylamines nih.govacs.org. For compounds that are crystalline solids, purification by recrystallization is also a viable method lookchem.com.

| Methodology | Key Reagents/Catalysts | Advantages & Challenges | Reference |

|---|---|---|---|

| Reduction of Nitro Precursor | Nitro-tryptamine analogue, Al-Hg or Zn/NH₄Cl | Often reliable and high-yielding; requires synthesis of the nitro precursor. | thieme-connect.comresearchgate.netthieme-connect.de |

| Controlled Catalytic Oxidation | Pt/C, H₂, Triethylamine, DMSO | Highly selective under optimized conditions; balances catalytic activity and inhibition of over-oxidation. | researchgate.netmdpi.com |

| Multi-Step Nitrone Route | Cyanomethylation, m-CPBA, Hydroxylamine | Applicable to a wide range of primary amines. | thieme-connect.com |

A significant challenge in working with this compound is its inherent instability, a known characteristic of the N-arylhydroxylamine class of compounds thieme-connect.de. Many N-arylhydroxylamines are prone to rapid decomposition upon storage and can be sensitive to heat, with some being explosive at temperatures above 90–100°C thieme-connect.de.

For instance, the related compound N-phenylhydroxylamine is known to be unstable, deteriorates with storage, and is incompatible with strong oxidizing agents lookchem.com. To mitigate degradation, specific handling and storage conditions are required. Best practices include storing the compound at low temperatures, such as -20°C, under a dry, inert atmosphere like nitrogen researchgate.netlookchem.com.

| Challenge | Description | Recommended Handling/Storage | Reference |

|---|---|---|---|

| Chemical Instability | Prone to rapid decomposition and oxidation. | Use freshly prepared material when possible. | thieme-connect.de |

| Temperature Sensitivity | Decomposition can be accelerated by heat. | Store at low temperatures (e.g., -20°C). | lookchem.com |

| Atmospheric Sensitivity | Susceptible to oxidation from atmospheric oxygen. | Store under an inert atmosphere (e.g., nitrogen or argon). | researchgate.net |

| Incompatibility | Reacts with strong oxidizing agents. | Avoid contact with incompatible materials. | lookchem.com |

Synthesis of this compound Derivatives and Analogs for Mechanistic Probes

To investigate the structure-activity relationships (SAR) and specific biological interactions of this compound, researchers synthesize derivatives and analogs. These modified compounds act as mechanistic probes, helping to elucidate the role of the N-hydroxy group and other structural features in receptor binding and functional activity.

A key example from the literature is the synthesis of N-alkoxy tryptamine derivatives researchgate.net. This can be achieved through the regioselective O-alkylation of an intermediate oxime, followed by reduction with a borane-trimethylamine complex researchgate.net. Creating a series of analogs with different alkoxy groups (e.g., N-methoxy, N-ethoxy) allows for systematic exploration of how steric and electronic properties at the N-oxygen position affect biological targets.

Other general synthetic strategies used for modifying tryptamines can be adapted to create further analogs of this compound. For example, N-acylation of the hydroxylamine moiety could be achieved using conventional methods, such as reaction with an acyl chloride or a mixed anhydride, to produce N-acyl-N-hydroxy-tryptamines nii.ac.jpnih.gov. These derivatives would be valuable for probing interactions at receptor sites where hydrogen bonding and electronic character are critical.

| Derivative Type | Potential Synthetic Strategy | Purpose as Mechanistic Probe | Reference |

|---|---|---|---|

| N-Alkoxy-tryptamines | O-alkylation of an oxime intermediate followed by reduction. | To study the effect of steric bulk and electronics at the oxygen atom on receptor affinity and selectivity. | researchgate.net |

| N-Acyl-N-hydroxy-tryptamines | Acylation of this compound with acyl chlorides or via mixed anhydrides. | To investigate the role of the N-OH proton in hydrogen bonding by replacing it with an acyl group. | nii.ac.jpnih.gov |

Deuterated this compound Analogs for Metabolic Tracing Studies

Deuterated analogs are powerful tools in metabolic studies, used to trace the metabolic fate of a compound and to intentionally alter its pharmacokinetic profile researchgate.net. The synthesis of deuterated this compound would enable precise tracking of its absorption, distribution, metabolism, and excretion (ADME) using techniques like mass spectrometry.

The core principle behind this approach is the deuterium (B1214612) kinetic isotope effect (KIE) researchgate.net. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction (e.g., oxidation by cytochrome P450 enzymes), replacing hydrogen with deuterium will slow the reaction down researchgate.net. This can lead to increased metabolic stability, a longer biological half-life, and potentially altered pharmacological activity nih.gov. The utility of this strategy for tryptamines was recognized as early as 1961, when it was shown that replacing the α-hydrogens of tryptamine with deuterium significantly reduced its metabolism nih.govrsc.org.

A general and effective method for preparing deuterated tryptamines is through the reduction of an appropriate glyoxalylamide precursor with a deuterated reducing agent, such as lithium aluminium deuteride (B1239839) (LiAlD₄) researchgate.net. This method, which parallels the widely used Speeter-Anthony tryptamine synthesis, could be readily adapted to produce this compound deuterated at the α and β positions of the ethylamine (B1201723) side chain researchgate.netacs.org. Such analogs would be invaluable for in vivo metabolic tracing and for studying the impact of metabolic stability on the compound's biological effects.

| Concept | Description | Application to this compound | Reference |

|---|---|---|---|

| Primary Purpose | To trace metabolic pathways and quantify metabolites accurately using mass spectrometry. | A deuterated analog would serve as an ideal internal standard for bioanalysis. | researchgate.net |

| Key Principle | Kinetic Isotope Effect (KIE): The stronger C-D bond slows metabolic reactions where C-H bond cleavage is rate-limiting. | Deuteration at metabolically labile sites (e.g., α-carbon) would increase the compound's half-life. | researchgate.netnih.govrsc.org |

| General Synthetic Strategy | Reduction of an indole-3-glyoxalylamide precursor with a deuterated hydride reagent (e.g., LiAlD₄). | Allows for precise placement of deuterium atoms on the ethylamine side chain. | researchgate.net |

Advanced Analytical Techniques for Research and Characterization

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a cornerstone for the analysis of N-hydroxyl-tryptamine, providing sensitive detection and critical structural information. These methods are often coupled with chromatographic techniques for enhanced specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the detection and quantification of this compound and related compounds in various matrices, including biological samples. nih.govresearchgate.netfree.fr These techniques combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In LC-MS analysis, this compound is first separated from other components in a sample by passing it through a chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is measured. nih.govoup.com

For greater specificity and structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this setup, the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions (product ions). oup.com The detection of these specific precursor-to-product ion transitions provides a high degree of confidence in the identification of the analyte. nih.gov

Ultra-Performance Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (UPLC-MRM MS/MS)

For highly sensitive and selective quantification, researchers utilize ultra-performance liquid chromatography coupled with multiple reaction monitoring-mass spectrometry (UPLC-MRM MS/MS). researchgate.netnih.govnih.gov This method offers enhanced resolution and speed compared to conventional HPLC. nih.govresearchgate.net In MRM mode, the mass spectrometer is set to specifically monitor predefined precursor-to-product ion transitions that are characteristic of this compound. This targeted approach significantly reduces background noise and improves the limit of detection and quantification, making it suitable for analyzing trace amounts of the compound in complex samples like human hair or plasma. nih.govresearchgate.netresearchgate.net

A study developing a UPLC-MS/MS method for various tryptamines utilized a Waters Acquity UPLC HSS T3 column and gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile (B52724). researchgate.net This highlights the specific conditions that can be optimized for the analysis of such compounds.

Analysis of Mass Spectral Fragmentation Patterns for Structural Confirmation

The structural confirmation of this compound relies heavily on the analysis of its mass spectral fragmentation patterns. oup.comresearchgate.net When subjected to electrospray ionization in positive mode, this compound forms a protonated molecule [M+H]⁺ at an m/z of 177. oup.com

In MS/MS experiments, this precursor ion is fragmented to produce a characteristic pattern. The predominant product ion observed for this compound (m/z 177) is at m/z 144, which corresponds to a neutral loss of hydroxylamine (B1172632) (NH₂OH). oup.com This primary fragmentation is a key identifier for the N-hydroxyl moiety. Further fragmentation (MS³) of the m/z 144 ion results in a major product ion at m/z 117, corresponding to the loss of hydrogen cyanide (HCN). oup.com A much less abundant fragmentation pathway involves the loss of ammonia (B1221849) (NH₃) from the precursor ion to yield a product ion at m/z 160. researchgate.net

| Analysis Stage | Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Neutral Loss | Reference |

|---|---|---|---|---|

| MS/MS (MS²) | 177 | 144 | NH₂OH (Hydroxylamine) | oup.com |

| MS/MS (MS²) | 177 | 160 | NH₃ (Ammonia) | researchgate.net |

| MS³ | 144 | 117 | HCN (Hydrogen Cyanide) | oup.com |

Addressing Inconsistencies in Published Mass Spectral Data

There have been notable inconsistencies in the published mass spectral data for what was putatively identified as this compound in some studies. oup.comresearchgate.net Some reports have indicated a major MS/MS fragment ion at m/z 160, resulting from the loss of an oxygen atom, rather than the expected m/z 144 from the loss of NH₂OH. oup.com

Careful analysis of authentic, synthesized this compound has demonstrated that the predominant MS² product ion is indeed m/z 144. oup.com The discrepancy in earlier reports may be attributed to the analysis of different compounds or potential in-source decomposition of this compound to tryptamine (B22526), especially when using techniques like atmospheric pressure chemical ionization (APCI), which can induce thermal degradation. oup.com This highlights the critical importance of using authenticated standards and carefully controlled ionization conditions for accurate identification.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of this compound and other related indolealkylamines from complex mixtures. researchgate.netjapsonline.comchemrxiv.org The method's effectiveness relies on the choice of a suitable stationary phase (column) and mobile phase to achieve optimal resolution between the target analyte and other components.

Reversed-phase HPLC, often using a C18 column, is commonly employed. chemrxiv.orgresearchgate.net In this mode, a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, is used. japsonline.comchemrxiv.org this compound, being less polar than its precursor tryptamine, will have a different retention time, allowing for their separation. oup.com Detection is often achieved using UV or fluorescence detectors, or by coupling the HPLC system to a mass spectrometer. japsonline.comnih.gov The development of simple, isocratic HPLC methods provides an economical and efficient approach for the separation of a broad spectrum of tryptamines. japsonline.com

| Parameter | Description | Reference |

|---|---|---|

| Column | LiChrospher® RP-18e | japsonline.com |

| Mobile Phase | 0.1% triethylammonium (B8662869) acetate buffer, methanol, and acetonitrile | japsonline.com |

| Detection | UV, Mass Spectrometry (MS) | researchgate.netjapsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Standards

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of newly synthesized chemical compounds, including this compound standards. acs.orgnih.govresearchgate.net While MS provides information about mass and fragmentation, NMR gives detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). acs.orgmdpi.com

For a synthetic standard of this compound, ¹H NMR and ¹³C NMR spectra would provide a unique fingerprint of its structure. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants in the ¹H NMR spectrum reveal the connectivity of protons within the molecule. Similarly, the ¹³C NMR spectrum shows the chemical environment of each carbon atom. This detailed structural information is crucial for unequivocally confirming that the synthesized compound is indeed this compound, which can then be used as an authentic reference standard for LC-MS and HPLC method development and validation. acs.orgnih.gov The use of C. elegans as a microbial model has also been explored to produce sufficient quantities of tryptamine metabolites for NMR characterization. researchgate.net

Challenges in Detecting and Quantifying this compound in Biological Samples

The accurate detection and quantification of this compound in biological samples present significant analytical challenges. These difficulties stem from the compound's inherent chemical properties, its potential for low endogenous concentrations, and the complexity of the biological matrices in which it is found. Researchers must overcome issues related to mass spectral interpretation, compound instability, and matrix-induced signal interference to achieve reliable results.

A primary challenge in the characterization of this compound lies in the accurate interpretation of its mass spectra. Research has highlighted major inconsistencies in the mass spectrometry (MS) data reported in scientific literature for reaction products believed to be this compound. researchgate.net A comparative analysis of authentic this compound with previously published mass spectral data has demonstrated that some reported data are not consistent with the compound, raising questions about the initial identifications. researchgate.net This underscores the critical need for using authenticated reference standards for comparison to avoid misidentification.

Further complicating detection and quantification are challenges common to hydroxylated tryptamines, which are likely to affect this compound as well. One of the most significant of these is the inherent instability of the molecule. Hydroxylated tryptamines are susceptible to oxidative degradation. oup.com This instability necessitates special handling and preparation of biological samples, such as the addition of antioxidants like ascorbic acid to plasma samples, to prevent the degradation of the analyte during storage and analysis. oup.com The degradation of tryptamines can also be accelerated by elevated temperatures, requiring careful control of experimental conditions. researchgate.net

The complex nature of biological matrices, such as plasma, introduces another layer of difficulty. Matrix effects, including ion suppression or enhancement, can significantly impact the accuracy and precision of quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, studies on the closely related compound 4-hydroxy-N,N-dimethyltryptamine (psilocin) have shown considerable ion enhancement in plasma samples, which can lead to an overestimation of the analyte's concentration if not properly addressed. oup.comresearchgate.net Furthermore, the extraction efficiency of tryptamines from biological samples can be variable and is often incomplete. oup.comresearchgate.net

Finally, tryptamines and their metabolites are often present in biological systems at very low concentrations, making their detection a significant challenge. nih.gov This necessitates the use of highly sensitive analytical instrumentation, such as high-resolution mass spectrometry (HRMS), to achieve the required limits of detection and quantification. nih.gov The combination of low abundance, instability, and matrix effects makes the development of robust and validated analytical methods for this compound a complex but essential task for future research.

Data Table: Summary of Analytical Challenges for this compound and Related Compounds

| Analytical Challenge | Specific Issue | Affected Compound(s) | Research Finding |

| Mass Spectral Interpretation | Inconsistencies in published mass spectra leading to potential misidentification. | This compound | Published mass spectral data for some in vitro products did not match authentic this compound. researchgate.net |

| Compound Instability | Susceptibility to oxidative degradation during sample preparation and analysis. | Hydroxylated tryptamines (e.g., psilocin) | Addition of ascorbic acid is recommended to inhibit oxidative degradation in plasma samples. oup.com |

| Compound Instability | Degradation at elevated temperatures. | Tryptamines | Significant degradation of tryptamines was observed at temperatures of 100°C and above. researchgate.net |

| Matrix Effects | Ion enhancement in electrospray ionization, leading to quantification inaccuracies. | Psilocin and Psilocybin | Ion enhancement of 31.9% for psilocin and 45.7% for psilocybin was observed in plasma samples. oup.comresearchgate.net |

| Extraction Efficiency | Incomplete recovery from the biological matrix. | Tryptamines | The extraction efficiency for a range of tryptamines from plasma was found to be approximately 50%. oup.comresearchgate.net |

| Low Endogenous Concentrations | Analytes are often present at trace levels, challenging detection limits. | Tryptamines | Trace amounts of tryptamines in biological samples are often challenging to detect. nih.gov |

Investigative Biological Roles and Mechanisms in Model Systems

Functional Studies in Plant Auxin Homeostasis

N-hydroxyl-tryptamine was once considered a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. The proposed pathway suggested that the amino acid tryptophan is first converted to tryptamine (B22526), which is then hydroxylated by YUCCA (YUC) enzymes to form this compound. nih.gov This compound was then thought to be further metabolized to produce IAA. nih.govpnas.org However, this role has been the subject of significant scientific debate and reassessment.

The YUCCA (YUC) family of flavin monooxygenase-like enzymes is undeniably critical for plant growth and development, a role intrinsically linked to auxin production. oup.comnih.gov Studies in the model plant Arabidopsis thaliana have provided substantial evidence for their importance through the analysis of various mutants.

Overexpression Phenotypes : Dominant, gain-of-function mutations that cause the overexpression of YUC genes, such as yuc1D and yucca6, result in classic auxin overproduction phenotypes. nih.govoup.com These include elongated hypocotyls, epinastic (downward-curving) cotyledons, and extreme apical dominance. oup.com Such phenotypes strongly suggest that YUC enzymes catalyze a rate-limiting step in auxin biosynthesis. nih.govuv.mxmdpi.com

Loss-of-Function Phenotypes : Conversely, loss-of-function mutants reveal the necessity of YUC activity. While single mutants often show no obvious defects due to genetic redundancy among the 11 YUC genes in Arabidopsis, multiple mutants exhibit severe developmental problems. uv.mxmdpi.compnas.org For example, yuc1 yuc4 double mutants develop abnormal flowers and have a reduced number of vascular strands in their leaves. uv.mx Quadruple mutants like yuc1 yuc2 yuc4 yuc6 display even more severe developmental defects which can be rescued by the application of auxin, confirming their role in auxin-mediated development. pnas.orgnih.govpnas.org

Table 1: Summary of Phenotypes in Arabidopsis thaliana YUC Gene Mutants

| Genotype | Mutation Type | Observed Phenotypes | Reference(s) |

|---|---|---|---|

| yuc1D | Gain-of-function | Auxin overproduction, elongated hypocotyls, epinastic cotyledons. | nih.govuv.mx |

| yucca6 | Gain-of-function (dominant) | Tall inflorescences, extreme apical dominance, twisted cauline leaves. | oup.com |

| yuc1 yuc4 | Loss-of-function (double mutant) | Abnormal flowers, reduced vascular strands in leaves. | uv.mx |

| yuc1 yuc2 yuc4 yuc6 | Loss-of-function (quadruple mutant) | Severe developmental defects, rescued by in situ IAA production. | pnas.orgpnas.org |

To elucidate the precise biochemical steps in metabolic pathways, researchers employ techniques like metabolic flux analysis and isotope tracing. These methods have been applied to the study of auxin biosynthesis, yielding critical but sometimes conflicting data regarding the role of this compound.

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rate of metabolic reactions and understanding how carbon and energy are distributed throughout a metabolic network. nih.gov In the context of auxin, isotope tracing involves feeding plants tissues with labeled precursors (e.g., tryptophan or tryptamine containing heavy isotopes like deuterium (B1214612), ¹³C, or ¹⁵N) and tracking the incorporation of these labels into downstream metabolites like IAA. nih.govoup.com

Evidence for the Tryptamine Pathway : In studies on pea (Pisum sativum) roots, feeding experiments with deuterated tryptophan ([²H₅]Trp) led to the detection of labeled tryptamine, and feeding with labeled tryptamine ([²H₅]tryptamine) resulted in the production of labeled IAA ([²H₅]IAA). nih.gov This provides clear evidence that, in this specific tissue, tryptamine can be converted to IAA. nih.gov

Lack of this compound Detection : A significant finding from these studies is the consistent failure to detect labeled or unlabeled this compound as an intermediate. nih.govoup.com Research on pea roots and developing pea seeds could not identify the compound, even when a corresponding PsYUC-like gene was being expressed. nih.govoup.comresearchgate.net This absence casts considerable doubt on its role as a necessary intermediate in the tryptamine-to-IAA pathway.

Tissue-Specific Differences : Further complicating the picture, experiments with pea seeds showed that while labeled tryptophan was converted to IAA, labeled tryptamine was not, suggesting the tryptamine pathway may not be operative in this tissue. oup.comresearchgate.net This highlights that auxin biosynthesis can be context-dependent, varying between different plant organs and developmental stages.

The initial hypothesis positioning this compound as an intermediate in auxin biosynthesis stemmed largely from in vitro studies using recombinant YUC enzymes expressed in bacteria. oup.comnih.gov These experiments involved incubating the purified YUC protein with tryptamine as a substrate and analyzing the products.

Current Consensus : Based on these detailed analytical chemistry comparisons, there is now insufficient evidence to support the claim that this compound is the product of the YUC-catalyzed reaction with tryptamine. oup.comresearchgate.net It is also noted that flavin monooxygenases, the class of enzymes to which YUCs belong, are known to have broad substrate specificities in vitro, meaning their activity in a test tube may not reflect their true function and substrate within the plant cell. nih.govuv.mx More recent evidence suggests YUC enzymes may instead catalyze the conversion of indole-3-pyruvic acid (IPA) to IAA, placing them in a different auxin biosynthesis pathway altogether. pnas.org

Molecular Interactions and Cellular Effects of Tryptamine Derivatives

While its specific role in plants is debated, this compound is a derivative of tryptamine, a core structure for many neuroactive compounds. wikipedia.org Research into the broader class of tryptamine derivatives provides a framework for understanding the potential molecular interactions of this compound in various biological systems, primarily focusing on receptor binding and computational analysis.

Tryptamine and its derivatives are well-known for their interaction with a variety of receptors, particularly in the nervous system. Ligand-binding assays, which measure the affinity of a compound for a specific receptor, have been crucial in characterizing these interactions.

Serotonin (B10506) Receptors : A primary target for tryptamine derivatives is the family of serotonin (5-hydroxytryptamine, 5-HT) receptors. smolecule.combiomolther.org Different derivatives show varying affinities for subtypes such as 5-HT1A, 5-HT2A, and 5-HT1B/1D. koreamed.orgnih.govresearchgate.net A study specifically investigating N-oxy derivatives of tryptamine found that This compound is a relatively selective ligand for the 5-HT1C receptor (now often classified as a subtype of the 5-HT2 receptor family). researchgate.net

Other Receptor Targets : Beyond serotonin receptors, tryptamine derivatives have been shown to interact with trace amine-associated receptors (TAARs) and N-methyl-D-aspartate (NMDA) receptors. smolecule.commeduniwien.ac.at

Structure-Activity Relationships (SAR) : SAR studies systematically modify the tryptamine structure to determine which chemical features influence receptor binding and potency. For example, substitutions on the indole (B1671886) ring or alterations to the ethylamine (B1201723) side chain can dramatically impact affinity and selectivity for different receptors. koreamed.orgnih.govnih.gov In one study, oxygen-containing substituents on the large indole ring of tryptamine derivatives were found to have a positive influence on affinity for the 5-HT2A receptor. biomolther.orgkoreamed.org

Table 2: Receptor Binding Targets for Tryptamine Derivatives

| Receptor Family | Specific Examples | Significance | Reference(s) |

|---|---|---|---|

| Serotonin (5-HT) Receptors | 5-HT1A, 5-HT1C, 5-HT2A, 5-HT1B/1D | Mediate numerous physiological and neuropsychiatric functions. This compound shows selectivity for 5-HT1C. | biomolther.orgkoreamed.orgnih.govresearchgate.net |

| Trace Amine-Associated Receptors | TAAR1 | Involved in neuromodulation. | smolecule.com |

| NMDA Receptors | - | Tryptamine derivatives can act as non-competitive blockers. | meduniwien.ac.at |

| Serotonin Transporter (SERT) | - | Target for psychostimulants; tryptamine derivatives can inhibit 5-HT transport. | nih.gov |

To complement experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations are increasingly used to visualize and predict how tryptamine derivatives interact with their receptor targets at an atomic level. tandfonline.comnih.gov

Predicting Binding Modes : Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to explain its affinity and activity. tandfonline.commdpi.com These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the tryptamine derivative and specific amino acid residues in the receptor's binding pocket. tandfonline.comscispace.com

Explaining Selectivity : Computational modeling was used to interpret the finding that this compound binds selectively to the 5-HT1C receptor over the 5-HT1A receptor. researchgate.net The model suggested that the presence of an asparagine residue in the 5-HT1A receptor prevents the type of favorable hydrogen-bonded complex that the N-hydroxy moiety of this compound can form with an aspartic acid residue in the 5-HT1C receptor. researchgate.net

AI in Drug Design : Recently, artificial intelligence (AI) and machine learning have been integrated into these computational methods. businesswire.comgulfshorebusiness.com These advanced approaches analyze molecular dynamics simulations to predict the functional outcomes (e.g., hallucinogenic potential) of a tryptamine derivative binding to a receptor like 5-HT2A, accelerating the design of novel therapeutic compounds with optimized properties. businesswire.comgulfshorebusiness.com

Future Directions and Research Opportunities

Definitive Characterization and Validation of N-Hydroxyl-tryptamine as a Biological Intermediate

A primary area of future research must focus on the definitive characterization and validation of this compound as a bona fide biological intermediate in plants. The initial hypothesis positioning it in the tryptamine (B22526) pathway to indole-3-acetic acid (IAA) has been challenged. Research has pointed out major inconsistencies in the mass spectra reported for the enzymatic products of YUCCA flavin monooxygenases, which were proposed to catalyze the conversion of tryptamine to this compound. Some studies suggest that there is currently insufficient evidence to definitively consider this compound an intermediate in IAA biosynthesis.

Future research should aim to:

Isolate and unequivocally identify endogenous this compound from plant tissues. This would provide the most direct evidence of its existence in vivo.

Perform in vitro enzymatic assays with highly purified components to re-examine the products of the YUCCA enzyme reaction with tryptamine as a substrate.

Utilize stable isotope labeling to trace the metabolic fate of tryptamine and determine if it is converted to this compound en route to IAA.

Elucidation of Complete Enzymatic Pathways for this compound Metabolism

Assuming this compound is validated as a biological intermediate, the complete enzymatic pathway for its metabolism remains to be elucidated. The enzymes responsible for its formation and subsequent conversion are still a subject of investigation. The YUCCA family of flavin-containing monooxygenases has been a primary focus, though their precise role is debated. Additionally, cytochrome P450 enzymes, such as CYP79B2 and CYP79B3, are known to be involved in the production of indole-3-acetaldoxime from tryptophan, another key intermediate in some proposed auxin biosynthesis pathways.

Key research questions to address include:

What is the definitive enzymatic source of this compound in plants?

If YUCCA enzymes are not responsible, what other oxidases or monooxygenases might be involved?

What enzymes catalyze the downstream conversion of this compound to subsequent intermediates in the auxin biosynthesis pathway?

Development of Robust Analytical Methodologies for Low-Abundance Endogenous this compound

A significant challenge in studying this compound is its potential low abundance and instability, which complicates its detection and quantification in biological samples. The development of robust and highly sensitive analytical methodologies is therefore crucial. Current methods for the analysis of tryptamine derivatives in biological matrices include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis, often coupled with mass spectrometry (MS). However, these methods need to be specifically optimized and validated for this compound.

Future efforts in this area should focus on:

Developing highly selective extraction and purification techniques to isolate this compound from complex plant extracts while minimizing degradation.

Utilizing advanced mass spectrometry techniques , such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS-MS), to achieve the necessary sensitivity and specificity for detection.

Synthesizing stable isotope-labeled internal standards for accurate quantification of endogenous this compound.

Table 1: Comparison of Analytical Techniques for Tryptamine Derivatives

| Technique | Advantages | Disadvantages | Applicability for this compound |

| GC-MS | High separation efficiency, established libraries. | Requires derivatization for non-volatile compounds, potential thermal degradation. | May not be suitable due to the thermal instability of the hydroxylamine (B1172632) group. |

| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of compounds. | Matrix effects can suppress ionization, requires careful method development. | A promising technique, especially with high-resolution MS, for sensitive detection. |

| Capillary Electrophoresis | High separation efficiency, low sample consumption. | Lower sensitivity compared to LC-MS, reproducibility can be challenging. | May be useful for separation from isomers, but sensitivity could be a limitation. |

Exploration of this compound's Role Beyond Plant Auxin Biosynthesis (if evidence emerges in other biological systems)

Currently, the discussion around this compound is almost exclusively confined to its putative role in plant auxin biosynthesis. There is a notable lack of evidence for its presence or function in other biological systems, such as mammals or microbes. However, other tryptamine derivatives, like serotonin (B10506) and melatonin, play critical roles as neurotransmitters and hormones in animals. The gut microbiome is also known to metabolize tryptophan into various bioactive compounds, including tryptamine.

Should evidence for the existence of this compound emerge in non-plant systems, future research could explore:

Its potential role as a signaling molecule in mammalian systems, possibly interacting with serotonin or other neurotransmitter receptors.

Its production and function in microbial metabolism , and its potential influence on host-microbe interactions.

Comparative metabolomic studies across different kingdoms of life to search for its presence and potential conservation of function.

Application of Chemical Biology Tools for Pathway Dissection and Mechanism Elucidation

Chemical biology offers a powerful toolkit for dissecting metabolic pathways and elucidating enzyme mechanisms. The application of such tools to the study of this compound could provide valuable insights where traditional genetic approaches are challenging. This includes the use of small molecule inhibitors, activity-based probes, and photoaffinity labels. For instance, inhibitors of auxin biosynthesis have been instrumental in understanding its physiological roles.

Future research in this area could involve:

Designing and synthesizing specific inhibitors for the enzymes suspected of producing and metabolizing this compound, such as flavin-containing monooxygenases.

Developing activity-based probes that covalently label active enzymes in the this compound pathway, allowing for their identification and characterization from complex protein mixtures.

Utilizing photoaffinity labeling with this compound analogs to identify binding partners, such as enzymes or receptors, in a cellular context.

Advanced Structure-Activity Relationship (SAR) Studies on this compound Analogs for Research Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. While SAR studies have been conducted on various tryptamine derivatives, particularly in the context of their interaction with serotonin receptors, there is a lack of such studies focused on this compound analogs as research probes.

Future research should focus on:

Synthesizing a library of this compound analogs with systematic modifications to the indole (B1671886) ring, the ethylamine (B1201723) side chain, and the hydroxylamine group.

Evaluating the biological activity of these analogs in relevant in vitro and in vivo assays to determine the structural requirements for interaction with target enzymes or receptors.

Using this SAR data to develop highly potent and selective probes that can be used to investigate the function of this compound and its metabolic pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.